molecular formula C23H26N2O3S B316297 N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE

N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE

Cat. No.: B316297
M. Wt: 410.5 g/mol
InChI Key: CRRGAOKORGOSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE is a complex organic compound that features a benzylamine core substituted with ethoxy and thienylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the benzylamine intermediate, which is then functionalized with ethoxy and thienylmethoxy groups. The final step involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienylmethoxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylmethoxy group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzylamine derivatives.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and thienylmethoxy groups may enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[3-methoxy-4-(thien-2-ylmethoxy)benzyl]amino}phenyl)propanamide
  • N-(4-{[3-ethoxy-4-(furan-2-ylmethoxy)benzyl]amino}phenyl)propanamide

Uniqueness

N-{4-[({3-ETHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)AMINO]PHENYL}PROPANAMIDE is unique due to the specific combination of ethoxy and thienylmethoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]phenyl]propanamide

InChI

InChI=1S/C23H26N2O3S/c1-3-23(26)25-19-10-8-18(9-11-19)24-15-17-7-12-21(22(14-17)27-4-2)28-16-20-6-5-13-29-20/h5-14,24H,3-4,15-16H2,1-2H3,(H,25,26)

InChI Key

CRRGAOKORGOSCU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC3=CC=CS3)OCC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC3=CC=CS3)OCC

Origin of Product

United States

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